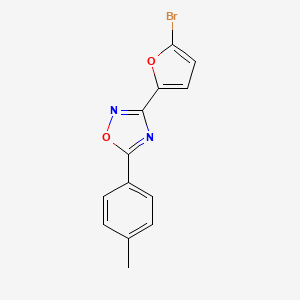

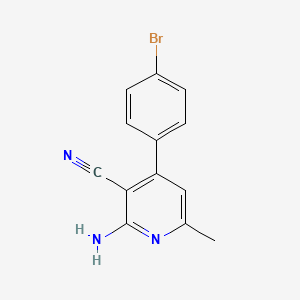

![molecular formula C20H18N4O2 B5548442 ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)

ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate belongs to a class of compounds known for their diverse chemical and biological properties.

Synthesis Analysis

- New derivatives of ethyl pyrroloquinoxaline carboxylates have been synthesized, indicating diverse synthetic routes and methodologies (Guillon et al., 1998).

Molecular Structure Analysis

- The molecular structure of related compounds has been determined using methods like X-ray diffraction, revealing insights into their conformation and bonding patterns (Aliev et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Heterocyclic Compounds A number of studies have focused on the synthesis of novel heterocyclic compounds utilizing ethyl 3H-pyrrolo[2,3-c]quinoline derivatives. For instance, ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates have been prepared through condensation processes, serving as precursors for further chemical transformations (Molina, Alajarín, & Sánchez-Andrada, 1993) Molina, P., Alajarín, M., & Sánchez-Andrada, P. (1993). A Facile Synthesis of Some New 3H-Pyrrolo[2,3-c]quinoline Derivatives from 4-Formylquinolines. Synthesis, 1993(03), 225-228.. This illustrates the compound's role in generating new chemical entities with potential application in various scientific domains.

Applications in Materials Science and Organic Electronics The compound has been explored for its utility in materials science, particularly in the development of organic electronic devices. For example, the synthesis of ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and its application in designing and manufacturing organic photodiodes showcase its relevance in creating materials with unique optical properties (Elkanzi, Farag, Roushdy, & Mansour, 2020) Elkanzi, N. A. A., Farag, A., Roushdy, N., & Mansour, A. (2020). Design, fabrication and optical characterizations of pyrimidine fused quinolone carboxylate moiety for photodiode applications. Optik, 216, 164882..

Facilitating Complex Chemical Transformations Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is instrumental in facilitating complex chemical transformations. Its application in the microwave-assisted synthesis of substituted hexahydro-pyrrolo[3,2-c]quinolines under solvent-free conditions highlights its versatility in organic synthesis (Neuschl, Bogdał, & Potáček, 2007) Neuschl, M., Bogdał, D., & Potáček, M. (2007). Microwave-assisted synthesis of substituted hexahydro-pyrrolo[3,2-c]quinolines. Molecules, 12(1), 49-59..

Contributions to Pharmacology and Bioactive Molecule Development The compound's role extends to pharmacology, where it serves as a building block for the synthesis of bioactive molecules. For instance, its involvement in the synthesis of new 4H-pyrano[2,3-b]quinoline derivatives that exhibit biological activities like acetylcholinesterase inhibition demonstrates its potential in drug discovery (Marco-Contelles, León, López, García, & Villarroya, 2006) Marco-Contelles, J., León, R., López, M. G., García, A. G., & Villarroya, M. (2006). Synthesis and biological evaluation of new 4H-pyrano[2,3-b]quinoline derivatives that block acetylcholinesterase and cell calcium signals, and cause neuroprotection against calcium overload and free radicals. European Journal of Medicinal Chemistry, 41(12), 1464-1469..

Propiedades

IUPAC Name |

ethyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-2-26-20(25)16-17-19(23-15-11-7-6-10-14(15)22-17)24(18(16)21)12-13-8-4-3-5-9-13/h3-11H,2,12,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSYRGUXUGNSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)

![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)